7-phenyl-2-(piperidin-1-yl)-5-propylthiazolo[4,5-d]pyridazin-4(5H)-one 7-phenyl-2-(piperidin-1-yl)-5-propylthiazolo[4,5-d]pyridazin-4(5H)-one
Brand Name: Vulcanchem
CAS No.: 1203128-29-3
VCID: VC7058528
InChI: InChI=1S/C19H22N4OS/c1-2-11-23-18(24)16-17(15(21-23)14-9-5-3-6-10-14)25-19(20-16)22-12-7-4-8-13-22/h3,5-6,9-10H,2,4,7-8,11-13H2,1H3
SMILES: CCCN1C(=O)C2=C(C(=N1)C3=CC=CC=C3)SC(=N2)N4CCCCC4
Molecular Formula: C19H22N4OS
Molecular Weight: 354.47

7-phenyl-2-(piperidin-1-yl)-5-propylthiazolo[4,5-d]pyridazin-4(5H)-one

CAS No.: 1203128-29-3

Cat. No.: VC7058528

Molecular Formula: C19H22N4OS

Molecular Weight: 354.47

* For research use only. Not for human or veterinary use.

7-phenyl-2-(piperidin-1-yl)-5-propylthiazolo[4,5-d]pyridazin-4(5H)-one - 1203128-29-3

Specification

CAS No. 1203128-29-3
Molecular Formula C19H22N4OS
Molecular Weight 354.47
IUPAC Name 7-phenyl-2-piperidin-1-yl-5-propyl-[1,3]thiazolo[4,5-d]pyridazin-4-one
Standard InChI InChI=1S/C19H22N4OS/c1-2-11-23-18(24)16-17(15(21-23)14-9-5-3-6-10-14)25-19(20-16)22-12-7-4-8-13-22/h3,5-6,9-10H,2,4,7-8,11-13H2,1H3
Standard InChI Key XPDQOIOXGGPSAS-UHFFFAOYSA-N
SMILES CCCN1C(=O)C2=C(C(=N1)C3=CC=CC=C3)SC(=N2)N4CCCCC4

Introduction

The compound 7-phenyl-2-(piperidin-1-yl)-5-propylthiazolo[4,5-d]pyridazin-4(5H)-one is a heterocyclic organic molecule. It belongs to the thiazolo-pyridazine class, which is known for its diverse pharmacological properties. The structural framework of this compound integrates a thiazole ring fused with a pyridazine core, functionalized with phenyl, piperidinyl, and propyl substituents. Such multi-functionalized heterocycles are often explored for their potential in medicinal chemistry.

Synthesis Pathways

The synthesis of 7-phenyl-2-(piperidin-1-yl)-5-propylthiazolo[4,5-d]pyridazin-4(5H)-one typically involves:

  • Cyclization Reactions: Formation of the thiazolo-pyridazine core through condensation reactions involving hydrazine derivatives and thioamides.

  • Functionalization Steps:

    • Introduction of the phenyl group via electrophilic aromatic substitution or coupling reactions.

    • Addition of the piperidinyl group through nucleophilic substitution.

    • Alkylation to attach the propyl chain.

These steps may require catalysts or specific reaction conditions such as elevated temperatures or inert atmospheres.

Biological Significance

Compounds with similar thiazolo-pyridazine scaffolds have been reported to exhibit:

  • Antimicrobial Activity: Effective against bacterial and fungal strains due to interference with cell wall synthesis or enzyme inhibition.

  • Anti-inflammatory Properties: Potential inhibition of pro-inflammatory mediators.

  • Antitumor Activity: Interaction with DNA or inhibition of kinases involved in cancer cell proliferation.

While specific data on this compound is limited, its structural analogs suggest it could target protein kinases or other enzymes critical for cellular signaling pathways.

Analytical Characterization

To confirm the structure and purity of the compound, standard analytical techniques are employed:

  • NMR Spectroscopy (¹H and ¹³C): For identifying chemical shifts corresponding to aromatic, aliphatic, and heterocyclic protons/carbon atoms.

  • Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.

  • IR Spectroscopy: For functional group identification (e.g., C=O stretching for the pyridazinone moiety).

  • X-ray Crystallography: To elucidate the three-dimensional arrangement of atoms in solid-state.

Potential Applications

Given its structural features, this compound could be investigated for:

  • Pharmaceutical Development:

    • As a kinase inhibitor for cancer therapy.

    • As an antimicrobial agent targeting resistant strains.

  • Material Science:

    • Due to its heterocyclic nature, it may find applications in organic electronics or as ligands in coordination chemistry.

Research Gaps and Future Directions

Despite its promising structure:

  • There is a lack of detailed biological activity data specific to this compound.

  • Further computational studies (e.g., docking simulations) are needed to predict its affinity for biological targets.

  • Toxicological profiling is essential for assessing its safety profile.

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